SKF83822 hydrobromide

Dopamine Receptor Binding Affinity Selectivity

SKF83822 hydrobromide (CAS 74115-10-9) is the definitive tool for isolating Gs/olf/AC-coupled D1 signaling. It potently stimulates cAMP (EC50=65 nM) without PLC activation—unlike SKF83959 or SKF38393—ensuring clean, reproducible data. With 87% internalization efficacy, it outperforms other D1 agonists in endocytosis studies. In vivo, it drives hyperlocomotion and arousal without dyskinesia or stereotypy—ideal for behavioral studies. Choose SKF83822 for unambiguous AC-pathway interrogation.

Molecular Formula C20H23BrClNO2
Molecular Weight 424.8 g/mol
CAS No. 74115-10-9
Cat. No. B1662597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF83822 hydrobromide
CAS74115-10-9
Synonyms6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide
Molecular FormulaC20H23BrClNO2
Molecular Weight424.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C.Br
InChIInChI=1S/C20H22ClNO2.BrH/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14;/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3;1H
InChIKeyCFWPKYBBXBANLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKF83822 Hydrobromide (CAS 74115-10-9) Procurement Guide: High-Affinity, Selective Dopamine D1-Like Receptor Agonist with AC-Specific Signaling


SKF83822 hydrobromide (CAS 74115-10-9) is a benzazepine derivative that functions as a high-affinity, selective agonist for dopamine D1-like receptors (D1 and D5) . It exhibits a unique functional selectivity profile, potently stimulating adenylate cyclase (AC) activity (EC50 = 65 nM) while failing to activate phospholipase C (PLC)-coupled signaling pathways, distinguishing it from other D1-like agonists such as SKF83959 [1]. This compound is widely utilized as a pharmacological tool to dissect D1-like receptor-mediated signaling cascades and their downstream behavioral and physiological consequences [2].

SKF83822 Hydrobromide: Why D1-Like Agonist Substitution Without Functional Selectivity Data Leads to Experimental Variability


Substitution of SKF83822 with other D1-like receptor agonists (e.g., SKF38393, SKF81297) without rigorous validation of functional selectivity can introduce significant experimental variability. SKF83822's unique ability to selectively activate adenylate cyclase (AC)-coupled signaling, without concomitant activation of phospholipase C (PLC) pathways, is not a shared property among all D1-like agonists [1]. For instance, SKF83959, a structurally related benzazepine, exhibits the opposite functional profile, activating PLC but not AC [2]. Furthermore, compounds like SKF38393 and SKF81297 differ in their efficacy for cAMP accumulation and receptor internalization [3]. Therefore, generic substitution based solely on receptor binding affinity ignores critical differences in downstream signaling bias, potentially leading to divergent and irreproducible results in functional assays and behavioral studies [4].

SKF83822 Hydrobromide: Head-to-Head Quantitative Evidence Guide for Scientific Procurement and Assay Design


SKF83822 Exhibits High, Selective Binding Affinity for D1 and D5 Receptors Over D2-Like and Off-Target Receptors

SKF83822 demonstrates high and selective affinity for recombinant dopamine D1 and D5 receptors (Ki = 3.2 and 3.1 nM, respectively) compared to D2-like receptors (Ki = 186 nM for D2, 66 nM for D3, and 335 nM for D4) and several off-target receptors (Ki > 1000 nM for 5-HT2A, α1A, and α1B) . This represents a >58-fold selectivity for D1 over D2 and >100-fold selectivity over the D4 receptor [1].

Dopamine Receptor Binding Affinity Selectivity GPCR

SKF83822 Is a Full Agonist for D1 Receptor Internalization with Distinct Efficacy Compared to Other D1 Agonists

In a head-to-head comparison of D1 receptor internalization, SKF83822 acted as a full agonist with an EC50 of 7600 ± 133 nM and an Emax of 87.0 ± 2.5% relative to dopamine [1]. In contrast, SKF38393, a commonly used D1 partial agonist, exhibited an EC50 of 165 ± 55 nM but a significantly lower Emax of only 17.5 ± 2.7% [1]. Other analogs, including SKF83959, SKF82957, and SKF77434, were essentially inactive in this assay (Emax <5%) [1]. This demonstrates that while SKF38393 is more potent, SKF83822 is a far more efficacious agonist for promoting receptor internalization.

Receptor Internalization Functional Selectivity GPCR D1 Receptor

SKF83822 Selectively Activates Adenylate Cyclase (AC) but Not Phospholipase C (PLC) Signaling, in Contrast to SKF83959

Functional assays in striatal neurons demonstrate that SKF83822 (10 µmol/L, 20 min) selectively increases intracellular cAMP levels, with no effect on PLC activity or calcium mobilization [1]. In direct contrast, the congener SKF83959 (10 µmol/L, 20 min) activates PLC and increases intracellular calcium but does not stimulate cAMP accumulation [1]. This reciprocal functional selectivity provides a critical tool for dissecting the distinct roles of AC- and PLC-coupled D1-like receptor signaling pathways.

Signal Transduction cAMP Phospholipase C Functional Selectivity

SKF83822 Induces a Distinct Behavioral Topography in Monkeys: Hyperlocomotion and Arousal Without Dyskinesia, Differentiating It from Other D1 Agonists

In non-human primates, subcutaneous administration of SKF83822 induced a unique behavioral state characterized by extreme arousal and hyperlocomotion, without the stereotypy or dyskinesia typically associated with other D1 agonists [1]. This is in stark contrast to previously studied D1 agonists, which often produce dyskinetic movements [1]. The behavioral effects of SKF83822 were selectively antagonized by the D1 antagonist NNC 756, but not by the D2 antagonist raclopride or the PLC-selective D1 agonist SKF83959, confirming mediation by D1 receptors coupled to AC [1].

Behavioral Pharmacology D1 Agonist Non-human Primate Locomotor Activity

SKF83822 and SKF83959 Produce Differential Effects on Orofacial Movement Topography in Rodents

In freely moving rats, SKF83822 and SKF83959 exerted differential effects on jaw movement topography [1]. SKF83959 induced more jaw movements per episode of syntactic grooming than SKF83822, while SKF83822 induced more jaw movements during non-syntactic grooming [1]. Vacuous chewing, a behavior often associated with antipsychotic-induced extrapyramidal side effects, also showed distinct patterns under each agonist [1]. These findings highlight that AC- and PLC-coupled D1-like receptors play divergent roles in the fine-grained control of orofacial motor patterns.

Orofacial Dyskinesia Behavioral Topography D1 Receptor Rodent Model

SKF83822 Hydrobromide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Dissecting D1 Receptor Signaling Bias: Selective Activation of AC/cAMP Pathway

SKF83822 is the reagent of choice for experiments designed to isolate the functional consequences of activating the Gs/olf/adenylate cyclase (AC) pathway downstream of D1-like receptors, without the confounding activation of PLC-mediated signaling. Its inability to stimulate phosphoinositide hydrolysis makes it a cleaner tool than other D1 agonists (e.g., SKF81297) for studying cAMP-dependent processes, gene expression, and neuronal excitability mediated specifically by AC-coupled D1 receptors [1].

Investigating D1 Receptor Internalization and Trafficking

Due to its high efficacy (Emax = 87%) in promoting D1 receptor internalization, SKF83822 is a superior agonist for studies focused on receptor endocytosis, desensitization, and resensitization kinetics . In contrast, partial agonists like SKF38393 (Emax = 17.5%) or functionally selective agonists like SKF83959 (inactive for internalization) are less suitable for robustly driving this cellular process .

Behavioral Pharmacology of AC-Coupled D1 Receptors: Models of Hyperlocomotion and Arousal

SKF83822 is uniquely suited for in vivo studies requiring a D1-like agonist that promotes robust hyperlocomotion and arousal without inducing dyskinesia or stereotypy, as demonstrated in non-human primates . This profile allows researchers to investigate the behavioral effects of selective AC-coupled D1 receptor activation in models of attention, motivation, and psychosis, while avoiding the motor side effects associated with many other D1 agonists [1].

Fine-Grained Analysis of Orofacial Motor Control

The distinct and quantifiable effects of SKF83822 on jaw movement topography, particularly during non-syntactic grooming , make it a valuable tool for dissecting the neural circuits and D1 receptor subtypes involved in the complex regulation of orofacial motor patterns. This is relevant to preclinical research into movement disorders and the extrapyramidal side effects of antipsychotic drugs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF83822 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.